molecular formula C17H18N4O3S2 B12142944 N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12142944
M. Wt: 390.5 g/mol
InChI Key: SFNAHUFKEATJJC-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-2-{[4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a 1,2,4-triazole heterocycle, a privileged scaffold widely recognized for its diverse biological potential . The presence of the thiophene and dimethoxyphenyl pharmacophores further enhances its profile, making it a promising candidate for investigating new therapeutic agents. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of anti-inflammatory and anticancer agents, as analogs featuring 1,2,4-triazole and 1,3,4-thiadiazole cores have demonstrated potent activity in these areas . The molecular design, which includes a thioether linkage, is common in compounds studied for their ability to interact with enzymatic targets, such as carbonic anhydrases and focal adhesion kinase (FAK), which are implicated in tumor growth and metastasis . This acetamide derivative serves as a versatile chemical tool for biochemical screening and as a key intermediate in the synthesis of more complex molecules for pharmacological evaluation.

Properties

Molecular Formula

C17H18N4O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H18N4O3S2/c1-21-16(14-5-4-6-25-14)19-20-17(21)26-10-15(22)18-11-7-12(23-2)9-13(8-11)24-3/h4-9H,10H2,1-3H3,(H,18,22)

InChI Key

SFNAHUFKEATJJC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Formation of the Triazole-Thiol Intermediate

The triazole ring is constructed through a cyclocondensation reaction. Thiophene-2-carboxylic acid is first converted to its hydrazide derivative, which reacts with methyl isothiocyanate to form a thiosemicarbazide. Acid-catalyzed cyclization in ethanol at 80°C yields 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.

Thiophene-2-carboxylic acidNH2NH2Thiophene-2-carbohydrazideCH3NCSMethylthiosemicarbazideHClTriazole-thiol[6]\text{Thiophene-2-carboxylic acid} \xrightarrow{\text{NH}2\text{NH}2} \text{Thiophene-2-carbohydrazide} \xrightarrow{\text{CH}_3\text{NCS}} \text{Methylthiosemicarbazide} \xrightarrow{\text{HCl}} \text{Triazole-thiol}

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: 80°C (reflux)

  • Catalyst: Concentrated HCl

  • Yield: 68–72%

Sulfanylation with Acetamide Derivative

The triazole-thiol intermediate undergoes nucleophilic substitution with N-(3,5-dimethoxyphenyl)-2-chloroacetamide. This reaction is typically performed in dimethylformamide (DMF) using potassium carbonate as a base to deprotonate the thiol group, facilitating the formation of the sulfanyl bridge.

Triazole-thiol+ClCH2C(O)NHC6H3(OCH3)2K2CO3,DMFTarget Compound[5]\text{Triazole-thiol} + \text{ClCH}2\text{C(O)NHC}6\text{H}3(\text{OCH}3)2 \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}

Reaction Conditions :

  • Solvent: DMF

  • Temperature: 25°C (room temperature)

  • Base: K2_2CO3_3

  • Yield: 85–90%

Alternative Synthetic Routes

One-Pot Sequential Synthesis

To reduce purification steps, a one-pot method combines cyclization and sulfanylation. Thiophene-2-carbohydrazide, methyl isothiocyanate, and chloroacetamide are reacted sequentially in a single vessel. This approach achieves a 60% overall yield but requires precise stoichiometric control to minimize side products.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization step, reducing reaction time from 8 hours to 30 minutes. Ethanol remains the solvent, and yields improve to 78% due to enhanced reaction kinetics.

Optimization Strategies

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) improve sulfanylation efficiency by stabilizing the transition state.

  • Elevated temperatures (>50°C) during cyclization increase byproduct formation, favoring moderate heating (60–70°C).

Catalytic Enhancements

Adding triethylamine (0.5 eq) during sulfanylation boosts yields to 92% by neutralizing HCl generated in situ.

Analytical Characterization

Spectroscopic Data

Technique Key Findings
1^1H NMR δ 2.45 (s, 3H, CH3_3), δ 6.35–7.20 (m, 5H, aromatic), δ 10.20 (s, 1H, NH)
ESI-MS m/z 391.1 [M+H]+^+, confirming molecular weight
HPLC Purity >98% (C18 column, acetonitrile/water gradient)

Physicochemical Properties

Parameter Value
LogP 2.85 (SwissADME)
Water Solubility 0.12 mg/mL (25°C)
Melting Point 178–180°C

Challenges and Solutions

Low Cyclization Yields

Early methods suffered from poor yields (50–55%) due to incomplete cyclization. Replacing acetic acid with HCl in ethanol increased proton availability, improving yields to 70%.

Sulfanyl Group Oxidation

The thiol group is prone to oxidation during storage. Adding 1% ascorbic acid to reaction mixtures stabilizes the intermediate .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or other reduced derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced triazole derivatives.

    Substitution: Phenyl derivatives with different substituents replacing the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions. Its ability to interact with various biological targets makes it a promising candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its unique structure may also make it suitable for use in sensors or other advanced technologies.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and thiophene moiety may play crucial roles in binding to these targets, while the dimethoxyphenyl group could enhance its affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound is part of a broader family of 1,2,4-triazole-3-sulfanyl acetamide derivatives. Below is a comparative analysis of structurally similar compounds (see Table 1 ):

Table 1: Structural and Substituent Comparison

Compound Name Triazole Substituents (Position 4/5) Acetamide Substituent Heterocyclic Group Key Functional Differences
Target Compound 4-methyl, 5-thiophen-2-yl 3,5-dimethoxyphenyl Thiophene Methoxy groups enhance polarity
N-(3,5-Dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-ethoxyphenyl), 5-(3-pyridinyl) 3,5-dimethoxyphenyl Pyridine Ethoxy and pyridine increase bulk
N-(3,5-Dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(furan-2-yl) 3,5-dimethylphenyl Furan Methyl groups reduce solubility
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide 4-amino, 5-(3-isopropoxyphenyl) 3,5-dimethylphenyl Amino group improves hydrophilicity

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,5-dimethoxyphenyl group provides strong electron-donating effects, enhancing resonance stabilization compared to the 3,5-dimethylphenyl group in and .

Heterocyclic Influence: Thiophene (target) and furan () both contribute π-electron density, but thiophene’s sulfur atom enhances stability via polarizability.

Physicochemical Properties:

  • Solubility : The 3,5-dimethoxyphenyl group likely improves aqueous solubility compared to dimethyl or ethylphenyl analogs .
  • Thermal Stability : Thiophene’s aromaticity may enhance thermal stability relative to furan-based analogs .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a dimethoxyphenyl group, a triazole moiety, and a thiophene ring. Its molecular formula is C₁₅H₁₅N₃O₂S, and it exhibits properties that suggest potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds often exhibit antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains. A study evaluating 1,2,4-triazole derivatives reported MIC values ranging from 2.95 to 7.14 µg/mL against resistant bacterial strains such as MRSA and VRE .

Anticancer Activity

The anticancer potential of triazole derivatives has been documented extensively. A related study investigated the cytotoxic effects of triazole derivatives on melanoma cells, revealing selective cytotoxicity and cell cycle arrest at the S phase . The compound's ability to inhibit tyrosinase activity also suggests its potential in melanoma therapy by reducing melanin production.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Interference with Cell Signaling : The structural components may interact with cellular receptors or signaling pathways that regulate cell growth and survival.
  • Biofilm Disruption : Some triazole derivatives have demonstrated the ability to disrupt biofilm formation in bacteria, enhancing their efficacy as antimicrobial agents .

Study on Antibacterial Properties

A recent research study focused on the antibacterial activity of triazole derivatives against Staphylococcus epidermidis. The study found that certain derivatives exhibited significant antibiofilm activity with BIC values as low as 6.25 µg/mL . This highlights the potential of this compound in treating biofilm-associated infections.

Anticancer Research

In a study examining various triazole derivatives for anticancer activity, one derivative demonstrated a notable reduction in cell viability in melanoma cells compared to normal cells. The compound induced apoptosis and cell cycle arrest while decreasing melanin content . This suggests that this compound could serve as a lead compound for further development in cancer therapy.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions, including cyclocondensation of thiosemicarbazides and subsequent alkylation with chloroacetamide derivatives. Key steps include:

  • Cyclization of 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol under reflux in ethanol .
  • Thioether formation via nucleophilic substitution with 2-chloro-N-(3,5-dimethoxyphenyl)acetamide in the presence of a base (e.g., K₂CO₃) . Optimization strategies include solvent selection (e.g., DMF for polar intermediates), temperature control (60–80°C), and purification via column chromatography .

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., dimethoxyphenyl protons at δ 3.7–3.8 ppm, thiophene protons at δ 7.1–7.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 443.12 for C₁₉H₂₀N₄O₄S₂) .
  • IR Spectroscopy : Key peaks include C=O (1650–1680 cm⁻¹) and S–C (650–700 cm⁻¹) stretching .

Q. What preliminary biological screening methods are used to assess its activity?

Initial assays include:

  • Enzyme Inhibition : Testing against kinases or cytochrome P450 isoforms using fluorogenic substrates .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How does the substitution pattern on the triazole ring influence biological activity, and what methodological approaches are used to study this?

  • Structure-Activity Relationship (SAR) : Synthesizing analogs with varied substituents (e.g., replacing thiophene with pyridine or furan) and comparing IC₅₀ values in enzyme assays .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding interactions with target proteins (e.g., EGFR kinase) .
  • Example: Ethyl substitution at the triazole 4-position enhances hydrophobic interactions, increasing potency by ~30% .

Q. What strategies resolve contradictions in reported biological activities across studies?

Contradictions may arise from differences in assay conditions or compound purity. Methodological solutions include:

  • Standardized Protocols : Uniform cell culture media, enzyme concentrations, and incubation times .
  • Purity Validation : HPLC analysis (>95% purity) and elemental analysis to exclude batch variability .
  • Meta-Analysis : Cross-referencing data from multiple studies to identify trends (e.g., thiophene-linked compounds show consistent antifungal activity) .

Q. How can pharmacokinetic properties (e.g., solubility, bioavailability) be enhanced through structural modification?

  • Prodrug Design : Introducing ester groups (e.g., acetylating the acetamide) to improve membrane permeability .
  • Hydrophilic Substituents : Adding hydroxyl or amine groups to the dimethoxyphenyl ring to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Using PLGA nanoparticles to increase in vivo stability .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show minimal effects?

Discrepancies may stem from:

  • Strain Variability : Resistance mechanisms in clinical vs. lab bacterial strains .
  • Compound Degradation : Light or pH sensitivity of the thioether bond, requiring storage in amber vials at 4°C .
  • Assay Sensitivity : Broth microdilution (lower MIC values) vs. agar diffusion (zone-of-inhibition variability) .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • Acute Toxicity : Rodent models (e.g., BALB/c mice) to determine LD₅₀ and organ-specific toxicity .
  • Xenograft Models : Human tumor xenografts in nude mice to assess anticancer efficacy .
  • Pharmacokinetic Profiling : Blood sampling at intervals to measure half-life and metabolite formation .

Tables of Key Data

Q. Table 1: Comparative Biological Activity of Analogous Triazole Derivatives

Substituent on TriazoleTarget Activity (IC₅₀, μM)Reference
Thiophen-2-yl12.4 (EGFR kinase)
Pyridin-3-yl18.9 (EGFR kinase)
Furan-2-yl9.8 (CYP450 3A4)

Q. Table 2: Optimization of Synthesis Yield

Reaction ConditionYield (%)Purity (%)
Ethanol, 80°C, 12 hr6592
DMF, 60°C, 8 hr7896
K₂CO₃, THF, 70°C, 10 hr7294

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